molecular formula C12H10N2O4S B560919 2-Amino-5-nitrodiphenylsulfone CAS No. 101241-56-9

2-Amino-5-nitrodiphenylsulfone

Cat. No.: B560919
CAS No.: 101241-56-9
M. Wt: 278.282
InChI Key: AIUXSXQDHJEYRT-UHFFFAOYSA-N
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Description

2-Amino-5-nitrodiphenylsulfone is an organic compound with the molecular formula C12H10N2O4S It is characterized by the presence of an amino group and a nitro group attached to a diphenylsulfone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-nitrodiphenylsulfone typically involves the nitration of diphenylsulfone followed by the introduction of an amino group. One common method includes the following steps:

    Nitration: Diphenylsulfone is nitrated using a mixture of concentrated sulfuric acid and concentrated nitric acid to introduce the nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-nitrodiphenylsulfone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reducing Agents: Iron powder, hydrochloric acid.

    Nitrating Agents: Concentrated sulfuric acid, concentrated nitric acid.

    Solvents: Common solvents include water, ethanol, and other organic solvents depending on the reaction requirements.

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Derivatives: Formed by substitution reactions involving the amino group.

Scientific Research Applications

2-Amino-5-nitrodiphenylsulfone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-nitrodiphenylsulfone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, affecting their structure and function. The nitro group can participate in redox reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-nitrophenol: Similar structure but lacks the sulfone group.

    2-Amino-5-nitrobenzophenone: Contains a ketone group instead of a sulfone group.

    2-Amino-5-nitrobenzenesulfonamide: Contains a sulfonamide group instead of a sulfone group.

Uniqueness

2-Amino-5-nitrodiphenylsulfone is unique due to the presence of both an amino group and a nitro group on a diphenylsulfone structure. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(benzenesulfonyl)-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c13-11-7-6-9(14(15)16)8-12(11)19(17,18)10-4-2-1-3-5-10/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUXSXQDHJEYRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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